molecular formula C5H6LiNO3S B13465363 Lithium(1+) dimethyl-1,3-oxazole-5-sulfinate

Lithium(1+) dimethyl-1,3-oxazole-5-sulfinate

Cat. No.: B13465363
M. Wt: 167.1 g/mol
InChI Key: IVJIBCFUPMBHHB-UHFFFAOYSA-M
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Description

Lithium(1+) ion dimethyl-1,3-oxazole-5-sulfinate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound consists of a lithium ion coordinated with a dimethyl-1,3-oxazole-5-sulfinate ligand, which imparts specific chemical characteristics that make it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion dimethyl-1,3-oxazole-5-sulfinate typically involves the reaction of dimethyl-1,3-oxazole-5-sulfinic acid with a lithium salt, such as lithium hydroxide or lithium carbonate. The reaction is carried out in an appropriate solvent, often under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Dimethyl-1,3-oxazole-5-sulfinic acid+Lithium hydroxideLithium(1+) ion dimethyl-1,3-oxazole-5-sulfinate+Water\text{Dimethyl-1,3-oxazole-5-sulfinic acid} + \text{Lithium hydroxide} \rightarrow \text{Lithium(1+) ion dimethyl-1,3-oxazole-5-sulfinate} + \text{Water} Dimethyl-1,3-oxazole-5-sulfinic acid+Lithium hydroxide→Lithium(1+) ion dimethyl-1,3-oxazole-5-sulfinate+Water

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as crystallization, filtration, and drying are employed to isolate and purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion dimethyl-1,3-oxazole-5-sulfinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonate derivatives.

    Reduction: Reduction reactions can convert the sulfinic group to a sulfide or thiol group.

    Substitution: The oxazole ring can participate in substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonate derivatives, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups into the oxazole ring, leading to a diverse array of products.

Scientific Research Applications

Lithium(1+) ion dimethyl-1,3-oxazole-5-sulfinate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating certain medical conditions.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of lithium(1+) ion dimethyl-1,3-oxazole-5-sulfinate involves its interaction with molecular targets and pathways within a system. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the context of its application, whether in biological systems or chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Lithium bis(oxalato)borate
  • Lithium difluoro(oxalato)borate
  • Lithium 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate

Uniqueness

Lithium(1+) ion dimethyl-1,3-oxazole-5-sulfinate is unique due to its specific structural features and reactivity The presence of the oxazole ring and sulfinic group imparts distinct chemical properties that differentiate it from other lithium compounds

Properties

Molecular Formula

C5H6LiNO3S

Molecular Weight

167.1 g/mol

IUPAC Name

lithium;2,4-dimethyl-1,3-oxazole-5-sulfinate

InChI

InChI=1S/C5H7NO3S.Li/c1-3-5(10(7)8)9-4(2)6-3;/h1-2H3,(H,7,8);/q;+1/p-1

InChI Key

IVJIBCFUPMBHHB-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC1=C(OC(=N1)C)S(=O)[O-]

Origin of Product

United States

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